Hexbutinol
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Overview
Description
Hexbutinol, also known as 2,3-dihydroxy-1-butene, is a chemical compound that has been extensively studied in the field of biochemistry and physiology. This compound is a diol that is used as a reagent in organic chemistry and has been found to have several applications in scientific research.
Mechanism Of Action
The mechanism of action of hexbutinol is not fully understood, but it is believed to act as a competitive inhibitor of alcohol dehydrogenase, an enzyme that is involved in the metabolism of alcohols in the liver. This inhibition leads to a buildup of acetaldehyde, a toxic byproduct of alcohol metabolism, which can cause symptoms of alcohol intolerance.
Biochemical And Physiological Effects
Hexbutinol has been found to have several biochemical and physiological effects, including the inhibition of alcohol metabolism, the induction of oxidative stress, and the modulation of cellular signaling pathways. These effects have been studied in vitro and in vivo, and have provided insights into the mechanisms underlying the metabolism of alcohols in the human body.
Advantages And Limitations For Lab Experiments
One advantage of using hexbutinol in lab experiments is that it is a relatively inexpensive and readily available reagent. However, one limitation is that it can be difficult to work with due to its low solubility in some solvents, and its tendency to form aggregates in solution.
Future Directions
There are several future directions for research on hexbutinol, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent for alcohol-related disorders, and the elucidation of its mechanisms of action at the molecular level. Additionally, further studies are needed to determine the long-term effects of hexbutinol exposure on human health and the environment.
Synthesis Methods
Hexbutinol can be synthesized using several methods, including the reaction of 1-bromo-2-butene with sodium hydroxide, or the reaction of 2,3-dichloro-1-butene with sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Hexbutinol has been used in several scientific research applications, including as a reagent in the synthesis of other chemicals, as a model compound for studying the metabolism of alcohols in the human body, and as a tool for investigating the biochemical and physiological effects of diols.
properties
CAS RN |
117828-61-2 |
---|---|
Product Name |
Hexbutinol |
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-9,13-14,16-18H2 |
InChI Key |
IXXCPZGOFVCPCH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |
synonyms |
1-(4-cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine hexbutinol hexbutinol, (R)-isomer hexbutinol, (S)-isome |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.